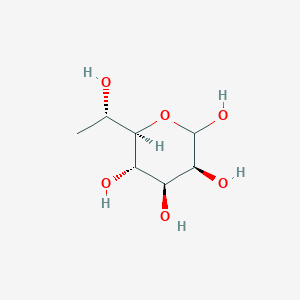

(6S)-6-C-methyl-D-mannopyranose

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14O6 |

|---|---|

Molecular Weight |

194.18 g/mol |

IUPAC Name |

(3S,4S,5S,6R)-6-[(1S)-1-hydroxyethyl]oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C7H14O6/c1-2(8)6-4(10)3(9)5(11)7(12)13-6/h2-12H,1H3/t2-,3-,4-,5-,6+,7?/m0/s1 |

InChI Key |

PZODEECXPHBZCU-OLLRPPRZSA-N |

Isomeric SMILES |

C[C@@H]([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |

Canonical SMILES |

CC(C1C(C(C(C(O1)O)O)O)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 6s 6 C Methyl D Mannopyranose and Its Derivatives

Chemo-Synthetic Strategies

The chemical synthesis of (6S)-6-C-methyl-D-mannopyranose relies on a carefully orchestrated sequence of reactions to achieve the desired structure with high fidelity. These strategies involve the stereoselective introduction of a methyl group at the C-6 position, often starting from readily available precursor monosaccharides like D-mannose.

Stereoselective Approaches to C-Methylation at the C-6 Position

The key transformation in the synthesis of this compound is the stereoselective addition of a methyl group to the C-6 carbon. This is typically achieved through the reaction of a methyl organometallic reagent, such as a Grignard reagent (MeMgBr), with a mannose derivative bearing an aldehyde at the C-6 position. nih.govlibretexts.orgpressbooks.pub The approach of the nucleophilic methyl group to the planar carbonyl of the aldehyde determines the stereochemistry at the newly formed chiral center.

The stereochemical outcome of this addition is influenced by several factors, including the presence of chelating groups on the sugar backbone and the reaction conditions. beilstein-journals.org The inherent chirality of the mannose scaffold directs the approach of the Grignard reagent, often leading to a preferential formation of one diastereomer over the other. The Felkin-Anh model is often invoked to predict the stereoselectivity of nucleophilic additions to chiral aldehydes. The (6S) configuration is the result of a controlled and selective reaction pathway.

Multi-Step Synthesis from Precursor Monosaccharides and Analogs

A general synthetic sequence can be outlined as follows:

Protection: The hydroxyl groups at positions C-1, C-2, C-3, and C-4 of the mannose precursor are protected to prevent unwanted side reactions. This regioselective protection leaves the primary hydroxyl group at C-6 available for modification.

Oxidation: The free primary alcohol at C-6 is oxidized to an aldehyde. This creates the electrophilic center necessary for the subsequent C-methylation step.

C-Methylation: The C-6 aldehyde is reacted with a methyl Grignard reagent (CH₃MgBr) or a similar organometallic compound to form the C-C bond, yielding a 6-C-methyl derivative. masterorganicchemistry.com

Deprotection: The protecting groups on the sugar ring are removed to afford the final this compound.

This multi-step approach allows for the precise and controlled synthesis of the target molecule. nih.govrug.nl

Protective Group Chemistries in Regioselective Synthesis (e.g., Acetylation, Tritylation)

The strategic use of protecting groups is fundamental to the successful synthesis of this compound. These groups temporarily block the reactivity of specific hydroxyl groups, allowing for chemical modifications to be directed to the desired position (C-6).

Commonly employed protecting groups in carbohydrate chemistry include:

Acetylation: Acetyl groups (Ac) are often used to protect all hydroxyl groups in a "per-acetylation" step. They are stable under various reaction conditions but can be readily removed by hydrolysis.

Tritylation: The bulky trityl (Tr) group selectively protects the primary hydroxyl group at C-6 due to its steric hindrance, leaving the secondary hydroxyls available for other transformations. This is a key step in many synthetic routes to C-6 modified sugars. mdpi.comwikipedia.org

Benzylidene Acetals: These can be used to protect the 4,6-hydroxyl groups, which can then be regioselectively opened to free the C-6 hydroxyl for oxidation. nih.govnih.gov

The choice of protecting groups is critical and depends on the specific reaction conditions of the subsequent steps in the synthetic sequence. The table below summarizes some common protecting groups and their applications.

| Protecting Group | Abbreviation | Introduction Reagent(s) | Removal Conditions | Key Features |

| Acetyl | Ac | Acetic anhydride, pyridine | Mild base (e.g., NaOMe in MeOH) or acid | Stable to many reaction conditions, easily removed. |

| Trityl | Tr | Trityl chloride, pyridine | Mild acid (e.g., aqueous acetic acid) | Selective for primary hydroxyl groups. |

| Benzylidene Acetal | Bn | Benzaldehyde, Lewis acid (e.g., ZnCl₂) | Acidic hydrolysis, hydrogenolysis | Protects 1,2- or 1,3-diols; can be regioselectively opened. |

Development of Novel C-C Bond Forming Reactions in Carbohydrate Scaffolds

While Grignard reagents are a classical choice, the field of organic synthesis has seen the development of a wide array of novel C-C bond-forming reactions that can be applied to carbohydrate scaffolds. sigmaaldrich.com These include reactions involving other organometallic reagents and transition-metal-catalyzed cross-couplings.

Organolithium reagents, for example, are powerful nucleophiles that react with aldehydes and ketones to form new C-C bonds. rug.nlpharmacy180.comoxfordsciencetrove.com In some cases, they may offer different reactivity or selectivity profiles compared to Grignard reagents.

Furthermore, transition-metal-catalyzed reactions, such as Suzuki and Stille couplings, have become powerful tools in carbohydrate chemistry, particularly for the formation of C-glycosides. While these are more commonly used for forming a bond at the anomeric carbon, the principles of activating a carbon-halogen or carbon-triflate bond on the sugar and coupling it with an organometallic partner could be adapted for modifications at other positions, including C-6. These advanced methods offer a broader toolkit for the synthesis of complex carbohydrate analogs. dtu.dk

Enzymatic and Chemoenzymatic Synthetic Approaches

Enzymatic and chemoenzymatic methods provide powerful alternatives to purely chemical synthesis, often offering high regio- and stereoselectivity under mild reaction conditions.

Glycosyltransferase-Mediated Formation of C-Glycosides

Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated nucleotide sugar donor to an acceptor molecule. numberanalytics.com While they are masters of forming O-, N-, and S-glycosidic bonds, a specific class of these enzymes, known as C-glycosyltransferases, can form C-C bonds. cazypedia.orgresearchgate.net

The mechanism of C-glycosyltransferases typically involves the transfer of an entire sugar unit from a donor like UDP-glucose or GDP-mannose to an acceptor, forming a C-C bond at the anomeric carbon of the sugar. nih.govresearchgate.net This is distinct from the targeted methylation at the C-6 position. Therefore, while glycosyltransferases are central to the synthesis of C-glycosides, they are not directly responsible for the synthesis of this compound through a direct methylation event.

A chemoenzymatic approach, however, has proven successful. This strategy involves the chemical synthesis of a modified sugar, in this case, a C-6 methyl mannose-1-phosphate. This chemically synthesized building block can then be used as a substrate for a pyrophosphorylase enzyme to generate the corresponding GDP-6-C-methyl-mannose. nih.govd-nb.info This chemoenzymatic product is a valuable tool for studying the enzymes that utilize GDP-mannose as a substrate.

Glycoside Hydrolase-Catalyzed Transglycosylation for Novel Linkages

Glycoside hydrolases (GHs) are enzymes that typically catalyze the hydrolysis of glycosidic bonds. However, under certain conditions, they can also be utilized for the synthesis of new glycosidic linkages through a process called transglycosylation. This reaction involves the transfer of a glycosyl moiety from a donor substrate to an acceptor molecule other than water.

The application of GH-catalyzed transglycosylation to a sterically hindered neoglycomonomer like this compound, either as a donor or an acceptor, would be a novel approach to creating unique glycosidic linkages. The success of such a reaction would depend on several factors, including the choice of enzyme, reaction conditions (e.g., high acceptor concentration, low water activity), and the inherent ability of the enzyme's active site to accommodate the C-methylated sugar.

A hypothetical transglycosylation reaction is presented in the table below, illustrating the potential for creating a novel disaccharide. The yields and specificities are purely illustrative due to the lack of specific literature.

| Donor | Acceptor | Glycoside Hydrolase Family | Product | Potential Linkage |

| Activated this compound | D-Glucose | GH13 | 6-C-methyl-mannobioside | α-1,4 |

| p-nitrophenyl-β-D-glucopyranoside | This compound | GH1 | Glucosyl-(6S)-6-C-methyl-D-mannopyranoside | β-1,x |

Rational Design and Engineering of Biocatalysts for Specific C-Methylation

The specific introduction of a methyl group at the C6 position of D-mannose with (S)-stereochemistry presents a significant challenge for biocatalysis. Naturally occurring C-methyltransferases that exhibit this precise regioselectivity and stereospecificity on a mannose substrate are not known. Therefore, the rational design and engineering of existing enzymes would be a necessary strategy.

This process would involve identifying a suitable starting enzyme scaffold, such as a C-methyltransferase with promiscuous activity or one that acts on a structurally similar substrate. Computational modeling and site-directed mutagenesis could then be employed to reshape the active site to accommodate D-mannose and favor methylation at the C6 position. Key considerations for such a design are outlined in the following table:

| Design Step | Methodology | Target | Desired Outcome |

| Scaffold Selection | Database mining, literature review | C-methyltransferase | Enzyme with a binding pocket amenable to modification. |

| Substrate Docking | Molecular modeling | Enzyme active site | Understanding of substrate binding and orientation. |

| Site-Directed Mutagenesis | PCR-based mutagenesis | Key active site residues | Altered substrate specificity and regioselectivity. |

| High-Throughput Screening | Library screening | Mutant enzyme library | Identification of variants with desired C6-methylation activity. |

Production of Isotopically Labeled this compound Analogs for Mechanistic Studies

Isotopically labeled compounds are invaluable tools for elucidating reaction mechanisms and for use as internal standards in quantitative analysis. The synthesis of isotopically labeled this compound would likely require a multi-step approach, starting from commercially available isotopically labeled precursors.

For instance, the introduction of a ¹³C-labeled methyl group could be achieved by using ¹³C-labeled methyl iodide in a chemical synthesis or by employing S-adenosyl-L-methionine (SAM) with a ¹³C-labeled methyl group in a hypothetical enzymatic C-methylation. Labeling of the pyranose ring itself could be accomplished by starting with a commercially available, uniformly ¹³C-labeled D-glucose, which would then need to be chemically or enzymatically converted to D-mannose before the C-methylation step.

The following table summarizes potential strategies for the synthesis of isotopically labeled analogs:

| Isotopic Label | Labeling Strategy | Precursor | Potential Application |

| ¹³CH₃ at C6 | Chemical or enzymatic methylation | ¹³C-methylating agent | NMR studies, mass spectrometry tracing. |

| ¹³C₆-pyranose ring | Multi-step synthesis from labeled glucose | U-¹³C₆-D-glucose | Elucidation of metabolic pathways. |

| ²H at specific positions | Stereospecific deuteration methods | Deuterated reagents | Mechanistic studies of enzymatic reactions. |

Biosynthetic Pathways and Natural Occurrence of C Methylated Mannopyranoses

Enzymology of C-Methyltransfer Reactions

The enzymatic transfer of a methyl group to a substrate, such as mannopyranose, is a highly specific process catalyzed by a class of enzymes known as methyltransferases. These enzymes are critical in the biosynthesis of a wide array of natural products.

The vast majority of biological methylation reactions are powered by the universal methyl donor, S-adenosyl-L-methionine (SAM or AdoMet). nih.govnih.gov SAM-dependent methyltransferases are a large and diverse superfamily of enzymes that catalyze the transfer of a methyl group from SAM to various nucleophilic acceptors, including carbon, oxygen, nitrogen, and sulfur atoms. nih.govnih.govrsc.org

In the context of sugar modification, these enzymes facilitate the methylation of hydroxyl groups (O-methylation) or carbon atoms (C-methylation). The reaction mechanism typically proceeds via a direct SN2 nucleophilic attack, where an electron-rich atom on the substrate attacks the electrophilic methyl carbon of SAM. mdpi.comyoutube.com This process results in the formation of a methylated product and S-adenosyl-L-homocysteine (SAH) as a byproduct. nih.gov The biosynthesis of methylated mannopyranose polysaccharides in mycobacteria is a classic example of a process reliant on SAM-dependent methyltransferases. pnas.orgnih.govnih.gov While these characterized pathways lead to O-methylated products, they underscore the central role of SAM as the essential cofactor for mannose methylation. nih.gov

Research into the biosynthesis of polymethylated polysaccharides in microorganisms has led to the identification and characterization of several specific sugar-modifying methyltransferases. pnas.org Although enzymes specifically catalyzing the formation of (6S)-6-C-methyl-D-mannopyranose are not detailed in the provided research, the study of O-methyltransferases (OMTs) involved in producing 3-O-methylmannose polysaccharides (MMP) in Mycobacterium and other Actinomycetes offers significant insights. pnas.orgnih.govnih.gov

Two key O-methyltransferases have been identified in the MMP biosynthetic pathway:

A 3-O-methyltransferase from Mycobacterium smegmatis that catalyzes the transfer of a methyl group from SAM to the 3-OH position of a terminal α-1,4-linked mannose residue in a growing polysaccharide chain. nih.gov

A 1-O-methyltransferase (MeT1) from Mycobacterium hassiacum that specifically methylates the anomeric hydroxyl group (1-OH) of a dimannoside precursor, likely an early step in MMP biosynthesis. pnas.orgnih.govpnas.org This enzyme has been structurally characterized, revealing a Rossmann-like fold typical of many SAM-dependent methyltransferases. nih.gov

These OMTs are crucial for the proper assembly and function of MMPs, which are implicated in regulating fatty acid metabolism in mycobacteria. pnas.orgnih.gov

Table 1: Characterized Methyltransferases in Mycobacterial Methylmannose Polysaccharide (MMP) Biosynthesis

| Enzyme Name | Organism | Type | Substrate | Product | Reference |

|---|---|---|---|---|---|

| 3-O-methyltransferase | Mycobacterium smegmatis | O-Methyltransferase | Terminal α-1,4-linked mannose | 3-O-methylmannose within a polysaccharide | nih.gov |

| MeT1 | Mycobacterium hassiacum | O-Methyltransferase | 3,3′-di-O-methyl-4α-mannobiose | 1-O-methyl-3,3′-di-O-methyl-4α-mannobiose | pnas.orgpnas.org |

The catalytic activity of methyltransferases is defined by their high substrate specificity and precise reaction mechanisms. The general catalytic mechanism for most SAM-dependent methyltransferases involves an SN2 reaction where the substrate's nucleophile attacks the methyl group of SAM. nih.govmdpi.com However, some radical SAM enzymes utilize a more complex radical-based chemistry to methylate unreactive carbon centers. mdpi.com

Studies on the O-methyltransferases from mycobacteria reveal strict substrate requirements. The 3-O-methyltransferase from M. smegmatis demonstrates a preference for shorter oligomeric acceptors, suggesting that methylation is a sequential process that occurs during the elongation of the polysaccharide chain. nih.gov Its activity is also influenced by the presence of lipids, with palmitoyl-CoA inhibiting the methylation of longer polysaccharide chains, which may be a mechanism for terminating chain growth. nih.gov

The 1-O-methyltransferase, MeT1, from M. hassiacum shows exquisite specificity for a dimannoside that is already methylated at the 3-positions, indicating a highly ordered biosynthetic pathway. pnas.orgpnas.orgnih.gov Molecular docking simulations and structural analysis of MeT1 have provided a detailed view of its active site, explaining the basis for its substrate recognition and catalytic action. pnas.orgnih.gov This level of specificity ensures the correct assembly of the final polymethylated polysaccharide structure. pnas.org

Occurrence in Natural Products and Secondary Metabolites

Methylated sugars are integral components of various natural products, particularly in microorganisms, where they contribute to the structure and function of cell surface glycans and other secondary metabolites.

Methylated mannopyranoses are prominently found in a class of cytoplasmic polymethylated polysaccharides (PMPS) unique to the order Actinomycetales, which includes genera like Mycobacterium and Streptomyces. nih.govnih.gov The most relevant examples are the 3-O-methylmannose polysaccharides (MMPs). nih.gov

MMPs from Mycobacterium smegmatis consist of a chain of 10–13 α-(1→4)-linked 3-O-methyl-D-mannose units. nih.govnih.gov These polysaccharides are found only in nontuberculous mycobacteria (NTM) and are believed to play a role in modulating fatty acid metabolism by forming complexes with fatty acyl chains. pnas.orgnih.gov A structurally similar polysaccharide, composed of α-1,4–linked 3-O-methyl-D-mannose, has also been identified in Streptomyces griseus. nih.gov The presence of these O-methylated mannans highlights a key biosynthetic strategy in these bacteria to create specialized intracellular glycoconjugates. nih.govuc.pt

Table 2: Occurrence of Methylated Mannopyranoses in Microbial Polysaccharides

| Polysaccharide | Component Sugar | Linkage | Organism(s) | Reference |

|---|---|---|---|---|

| 3-O-Methylmannose Polysaccharide (MMP) | 3-O-methyl-D-mannose | α-(1→4) | Mycobacterium species (NTM) | pnas.orgnih.govnih.gov |

| Methylated Mannan | 3-O-methyl-D-mannose | α-(1→4) | Streptomyces griseus | nih.gov |

The occurrence of C-methylated mannopyranose derivatives in plant-derived glycoconjugates is not extensively documented in the reviewed literature. Plants are known to produce a vast array of secondary metabolites, and O-methylation is a common modification, particularly in the biosynthesis of flavonoids and alkaloids, catalyzed by various O-methyltransferases. nih.govmdpi.com

However, the presence of sugars modified at the C6 position is known in plants. A prominent example is L-rhamnose, which is 6-deoxy-L-mannose. wikipedia.org This deoxy sugar is a common component of glycosides in many plants, including buckthorn and poison sumac. wikipedia.org While L-rhamnose is a deoxy sugar and not a C-methylated one, its prevalence demonstrates that the C6 position of mannose is a site for enzymatic modification in the plant kingdom. The specific compound this compound has been synthesized for use as a non-natural antigen to probe the immune system, but its natural occurrence in plants has not been established in the provided sources. ebi.ac.uk

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 3,3′-di-O-methyl-4α-mannobiose |

| 3-O-methyl-D-mannose |

| 6-deoxy-L-mannose (L-rhamnose) |

| D-mannopyranose |

| Palmitoyl-CoA |

| S-Adenosyl-L-homocysteine (SAH) |

Integration into Complex Oligosaccharide and Glycolipid Structures

Once synthesized, this compound and other C-methylated mannopyranoses are incorporated into a variety of larger, biologically active molecules. This integration is crucial for the function of the final product.

Oligosaccharide and Polysaccharide Structures: Branched-chain sugars are frequently found as terminal or internal residues in bacterial polysaccharides, where they can play roles in structural integrity and molecular recognition. For example, various heptoses are key components of the capsular polysaccharides (CPS) in pathogenic bacteria like Campylobacter jejuni. nih.govacs.org These surface polysaccharides are critical for the bacterium's interaction with its environment and the host immune system. The unique structure conferred by a branched-chain sugar like this compound can help the bacterium evade host immune detection. Similarly, modified mannoses have been identified in the O-specific polysaccharides of other bacteria, such as Salinivibrio sp., where they contribute to the diversity of the cell surface. mdpi.com

In the realm of secondary metabolites, branched-chain sugars are signature components of many antibiotics. The sugar moieties are often essential for the biological activity of these compounds. Glycosyltransferases are the enzymes responsible for attaching the sugar unit to the aglycone core of the antibiotic. nih.gov The expression of biosynthetic gene cassettes for branched-chain sugars in host organisms like Streptomyces has led to the production of novel glycosylated antibiotics, such as derivatives of elloramycin, demonstrating the modular nature of these pathways and the ability of glycosyltransferases to recognize and transfer these unusual sugars. nih.gov

| Organism/System | Complex Molecule | Role of Methylated/Branched Sugar |

| Mycobacterium spp. | 3-O-Methylmannose Polysaccharides (MMPs) | Structural component of intracellular polysaccharides implicated in fatty acid metabolism. nih.govnih.gov |

| Campylobacter jejuni | Capsular Polysaccharides (CPS) | Key structural components of the bacterial capsule, contributing to serotype diversity and immune evasion. nih.govacs.org |

| Streptomyces spp. | Antibiotics (e.g., Elloramycin derivatives) | Essential for the biological activity of the antibiotic; attached to the aglycone by glycosyltransferases. nih.gov |

| Salinivibrio sp. | O-Specific Polysaccharides | Component of the lipopolysaccharide (LPS), contributing to the structural diversity of the cell surface. mdpi.com |

Glycolipid Structures: Mannose and its derivatives are also integral components of glycolipids. In bacteria, heptoses are fundamental to the structure of the lipid A component of lipopolysaccharides (LPS), which forms the outer leaflet of the outer membrane in Gram-negative bacteria. wikipedia.org The heptose region of the LPS core is crucial for membrane stability. While direct evidence for the incorporation of this compound into glycolipids is scarce, the established role of related heptoses in lipid A biosynthesis suggests a potential for such integration. Furthermore, some yeasts produce mannosylerythritol lipids (MELs), which are glycolipid biosurfactants where mannose is linked to a fatty acid chain. nih.gov The enzymatic machinery for producing these structures could potentially be adapted to utilize modified mannoses.

Regulatory Mechanisms of Biosynthesis in Cellular Contexts

The regulation of branched-chain amino acid (BCAA) synthesis, for example, involves both pathway-specific and global regulatory networks. nih.gov These networks allow the cell to adjust synthesis rates based on nutritional status and environmental stress. Key regulatory strategies include:

Transcriptional Control: The genes encoding the biosynthetic enzymes for a specific pathway are often organized into operons. The expression of these operons is controlled by transcription factors that can be activated or repressed in response to the availability of precursors or the accumulation of the final product (feedback inhibition). nih.gov Global regulatory proteins can also influence the expression of these operons, integrating the pathway with the broader metabolic status of the cell.

Allosteric Regulation: The activity of key enzymes in the pathway can be directly modulated by the binding of small molecules. Often, the final product of a pathway will inhibit the activity of the first committed enzyme in that pathway, providing a rapid mechanism to halt synthesis when the product is abundant.

In the context of this compound, it is probable that the expression of the specific methyltransferases and other tailoring enzymes is co-regulated with the genes for the primary heptose pathway and, if applicable, the genes for the larger molecule into which it is incorporated (e.g., an antibiotic). This co-regulation would likely be managed at the level of a biosynthetic gene cluster.

Furthermore, the availability of key precursors like sedoheptulose-7-phosphate and the universal methyl donor S-adenosylmethionine (SAM) is intrinsically linked to the central carbon and amino acid metabolism of the cell. For instance, the levels of SAM can be influenced by the availability of methionine. tandfonline.com Cellular energy status, reflected in the levels of ATP, also plays a critical role, as many steps in nucleotide sugar formation and methylation are energy-dependent. wikipedia.org Recent studies have also highlighted how nutrient availability, such as excess sugar, can lead to epigenetic modifications like changes in DNA methylation, which in turn can alter the expression of metabolic genes. tandfonline.com This suggests a higher level of regulatory control that can link dietary inputs to the production of specific metabolites.

Advanced Structural Characterization and Conformational Analysis in Research

Spectroscopic Methods for Elucidation and Confirmation

Spectroscopic techniques are foundational for the structural elucidation of novel carbohydrate compounds and for confirming their identity. These methods provide detailed information on connectivity, stereochemistry, and conformational preferences in solution.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of carbohydrates in solution. nih.gov One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, provide initial information about the number and chemical environment of protons and carbons in the molecule. nih.govacs.org For mannose derivatives, the anomeric proton (H-1) typically resonates in a distinct region of the ¹H spectrum, and its coupling constant (³J(H1,H2)) gives a preliminary indication of its axial or equatorial orientation. nih.gov

However, due to significant signal overlap in the ¹H NMR spectra of carbohydrates, two-dimensional (2D) NMR experiments are essential for unambiguous assignment. nih.govmdpi.com

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings within the molecule, allowing for the tracing of the proton network throughout the pyranose ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons (¹H-¹³C), enabling the assignment of carbon resonances based on their attached protons. acs.orgmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons, which is crucial for establishing glycosidic linkages and the connectivity of substituents, such as the C-methyl group to C-6. acs.orgresearchgate.net

NOESY/ROESY (Nuclear Overhauser Effect/Rotating-Frame Overhauser Effect Spectroscopy): These experiments detect through-space proximity between protons, providing critical information for determining stereochemistry and conformational preferences, such as the orientation of the pyranose ring and its substituents. researchgate.netacs.org

For C-mannosylated proteins, selective ¹³C labeling of the mannose moiety has been used to overcome the complexity of the spectra and to characterize the conformation of the sugar. d-nb.infonih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (ppm) for a Mannopyranose Derivative (Methyl α-D-mannopyranoside in D₂O)

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 | 4.75 (d, J=1.7 Hz) | 100.8 |

| 2 | 3.90 (dd, J=3.4, 1.7 Hz) | 70.8 |

| 3 | 3.78 (dd, J=9.1, 3.4 Hz) | 71.3 |

| 4 | 3.65 (t, J=9.1 Hz) | 67.5 |

| 5 | 3.75 (m) | 73.5 |

| 6a | 3.82 (dd, J=12.0, 2.2 Hz) | 61.5 |

| 6b | 3.72 (dd, J=12.0, 5.8 Hz) | |

| OCH₃ | 3.38 (s) | 55.2 |

Note: Data is for Methyl α-D-mannopyranoside and serves as a representative example. nih.govchemicalbook.comnih.gov Specific shifts for (6S)-6-C-methyl-D-mannopyranose would vary.

The conformation of the pyranose ring and the orientation of its substituents are not static but exist in a dynamic equilibrium. The Karplus equation describes the mathematical relationship between the three-bond coupling constant (³J) and the dihedral (torsion) angle between the coupled nuclei. wikipedia.orgnih.gov This relationship is invaluable for determining the preferred conformation of molecules like this compound in solution. wikipedia.org

The general form of the equation is: J(φ) = A cos²φ + B cosφ + C where J is the vicinal coupling constant, φ is the dihedral angle, and A, B, and C are empirically derived parameters that depend on the atoms and substituents involved. wikipedia.org

By measuring the ³J(H,H) coupling constants from the ¹H NMR spectrum, researchers can calculate the corresponding dihedral angles around the pyranose ring. This allows for the determination of the ring's pucker, typically described as a chair (e.g., ⁴C₁ or ¹C₄), boat, or skew-boat conformation. d-nb.info For D-mannose, the ⁴C₁ chair form is generally preferred in its free state. However, studies on C-mannosylated tryptophan residues in proteins have revealed that the mannose moiety often adopts a ¹C₄ or an intermediate conformation, a preference driven by the steric demand of the bulky tryptophan substituent which favors an equatorial position. d-nb.infonih.govnih.gov The Karplus relationship is critical in confirming these conformational preferences that would be difficult to observe otherwise. researchgate.net

Mass spectrometry (MS) is a vital technique for confirming the molecular weight and elemental composition of this compound. nih.gov It is often coupled with chromatographic methods for the analysis of complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, non-volatile carbohydrates must first be chemically modified into volatile derivatives. mdpi.com This derivatization also aids in structural elucidation through characteristic fragmentation patterns. hmdb.ca The resulting mass spectrum provides a molecular fingerprint that can be compared to databases for identification. mdpi.comhmdb.ca

Table 2: Common Derivatization Methods for GC-MS Analysis of Monosaccharides

| Derivatization Method | Reagents | Purpose |

|---|---|---|

| Silylation | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trimethylchlorosilane (TMCS) | Replaces active hydrogens on hydroxyl groups with trimethylsilyl (B98337) (TMS) groups, increasing volatility. nist.gov |

| Acetylation | e.g., Acetic anhydride, Pyridine | Forms acetate (B1210297) esters, making the molecule more volatile. Often used in alditol acetate analysis for linkage studies. mdpi.com |

| Methylation | e.g., Methyl iodide, Sodium hydride | Converts hydroxyl groups to methyl ethers. Crucial for linkage analysis, as it identifies free hydroxyl groups before hydrolysis. nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (MS/MS): LC-MS is particularly suited for analyzing carbohydrates and their conjugates without the need for derivatization. sciex.comyoutube.com It is the method of choice for studying C-mannosylated peptides and proteins. nih.govnih.gov In a typical "bottom-up" proteomics workflow, a C-mannosylated glycoprotein (B1211001) is digested into smaller peptides. These peptides are then separated by LC and analyzed by MS/MS. researchgate.netyoutube.com During MS/MS, the peptide ion is isolated and fragmented. The resulting spectrum shows fragment ions corresponding to the peptide backbone (b- and y-ions) and a characteristic neutral loss of the sugar moiety (e.g., a loss of 120 Da, corresponding to C₄H₈O₄, is a diagnostic marker for C-linked hexoses). nih.gov This allows for the precise identification of the modified tryptophan residue within the peptide sequence. nih.govprotpi.ch

X-ray Crystallography and Cryo-Electron Microscopy for Structural Biology

While NMR provides structural information in solution, X-ray crystallography and, more recently, cryo-electron microscopy (cryo-EM) offer unparalleled high-resolution views of molecules in the solid state or in a vitrified state, respectively. wikipedia.org These techniques are essential for understanding how mannopyranose derivatives are recognized by and integrated into larger biological macromolecules.

X-ray crystallography has been instrumental in visualizing the structure of C-mannosylated proteins, such as those containing thrombospondin type 1 repeats (TSRs) like properdin (B1173348) and the netrin receptor UNC-5. nih.govnih.gov These studies provide definitive proof of the C-C bond between the anomeric carbon of mannose and the C2 atom of the tryptophan indole (B1671886) ring. protpi.chnih.gov

The crystal structures reveal that the C-mannose moiety often plays a significant structural role. It can form intramolecular hydrogen bonds and contribute to a "Trp-Arg ladder" conformation, where the sugar interacts with a nearby arginine residue, enhancing the folding and thermal stability of the TSR domain. nih.govnih.gov In several of these high-resolution structures, the C-linked mannose is observed in a ¹C₄ chair conformation, consistent with NMR data suggesting this is a preferred state when attached to a protein. nih.gov Cryo-EM is an emerging technique that is particularly powerful for studying the structure of large, flexible, or heterogeneous glycoprotein complexes that are often challenging to crystallize. nih.gov

To understand the molecular basis of carbohydrate recognition, co-crystallography is employed, where a protein is crystallized in complex with its specific ligand. Numerous crystal structures of mannose-binding proteins (lectins) have been solved in complex with D-mannose or its derivatives, such as methyl-α-D-mannopyranoside. nih.govresearchgate.netnih.gov

These co-crystal structures provide atomic-level detail of the binding pocket, showing the precise network of hydrogen bonds, van der Waals forces, and sometimes metal-coordination that mediate the interaction. researchgate.netnih.gov For example, the structures of mannose-binding lectins reveal conserved amino acid residues (e.g., glutamine, asparagine, aspartate) that form critical hydrogen bonds with the hydroxyl groups at the C-2, C-3, and C-4 positions of the mannose ring. researchgate.net This detailed structural information is invaluable for understanding the specificity of protein-carbohydrate recognition and serves as a blueprint for the rational design of glycomimetic drugs that can block these interactions in pathological processes.

Table 3: Examples of Protein Data Bank (PDB) Entries for Mannose/Mannose Derivatives in Complex with Proteins

| PDB ID | Protein | Ligand | Resolution (Å) |

|---|---|---|---|

| 1MSB | Concanavalin A | Methyl-α-D-mannopyranoside | 2.00 |

| 1HJK | Human Mannose-Binding Lectin | D-Mannose | 1.80 |

| 6CFG | Pineapple Stem Jacalin-Related Lectin (AcmJRL) | Methyl-α-D-mannopyranoside | 1.90 |

| 1L7L | Cysteine-Rich Domain of Mannose Receptor | 4-Sulfated-N-acetylgalactosamine (related sugar) | 2.20 |

Note: This table provides examples of mannose derivatives in complex with proteins to illustrate the utility of co-crystallography. nih.govnih.gov

Computational Chemistry and Molecular Dynamics Simulations

Prediction and Validation of Solution Conformations

The three-dimensional structure of a carbohydrate in solution is not static but exists as an equilibrium of multiple conformations. Predicting the predominant solution conformations of this compound is crucial for understanding its biological function. Computational modeling is a primary method for this predictive work, often validated by experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. numberanalytics.com

The predictive process typically begins with building an in-silico model of the molecule. Using principles of quantum mechanics (QM) or, more commonly for larger systems, molecular mechanics (MM) force fields, the potential energy of the molecule is calculated as a function of its atomic coordinates. Energy minimization algorithms are then employed to identify stable, low-energy conformations. However, to accurately represent the behavior in solution, more advanced methods like molecular dynamics simulations are required. MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing a dynamic picture of the conformational landscape.

Validation of these computational predictions is a critical step to ensure their accuracy. numberanalytics.com NMR spectroscopy is a powerful experimental technique for this purpose. nih.govmdpi.com Key NMR parameters, such as nuclear Overhauser effects (NOEs), scalar coupling constants (J-couplings), and residual dipolar couplings (RDCs), provide information about interatomic distances and dihedral angles, which are directly related to the molecule's conformation. nih.govnih.gov By comparing the NMR-derived data with the parameters calculated from the simulated conformational ensemble, researchers can validate and refine the computational models. researchgate.net For instance, a strong NOE between two protons indicates they are close in space, a finding that must be reflected in the predicted low-energy conformations.

| Method | Purpose in Conformational Analysis | Validation Approach |

| Molecular Mechanics (MM) | Rapidly calculates potential energies to identify low-energy conformers. | Comparison with higher-level QM calculations or experimental data. |

| Molecular Dynamics (MD) | Simulates the dynamic behavior of the molecule in solution over time, revealing accessible conformations and their populations. | Comparison of simulated ensemble averages with experimental NMR data (NOEs, J-couplings). numberanalytics.com |

| NMR Spectroscopy | Provides experimental data on through-space (NOE) and through-bond (J-coupling) interactions to define the molecule's average conformation. nih.govnih.gov | Serves as the primary experimental benchmark for computational models. numberanalytics.com |

Elucidation of Molecular Interactions and Binding Affinities

Understanding how this compound interacts with biological targets, such as proteins (lectins, antibodies), is fundamental to explaining its biological activity. nih.gov Computational methods like molecular docking and MD simulations are pivotal in elucidating the specific atomic contacts and estimating the strength of these interactions, known as binding affinity. beilstein-journals.orgresearchgate.net

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor to form a stable complex. researchgate.net For this compound, docking simulations can predict its binding mode within the carbohydrate-binding site of a protein. These simulations generate multiple possible poses and rank them using a scoring function that approximates the binding free energy. This approach can identify key amino acid residues involved in the interaction.

Following docking, MD simulations of the protein-ligand complex are often performed to refine the binding pose and to study the dynamics of the interaction. researchgate.net These simulations can reveal:

Key Hydrogen Bonds: The specific hydroxyl groups on the sugar ring that act as hydrogen bond donors or acceptors with the protein's side chains or backbone.

Van der Waals and Hydrophobic Interactions: Non-polar contacts, such as those involving the C-methyl group, which can contribute significantly to binding affinity. nih.gov For example, a methyl modification on mannose has been shown to enhance affinity for the mannose receptor, suggesting the importance of hydrophobic interactions. nih.gov

Water-Mediated Interactions: The role of water molecules in bridging interactions between the ligand and the protein.

Beyond identifying interaction patterns, computational methods can also provide quantitative estimates of binding affinity. Techniques like Free Energy Perturbation (FEP), Thermodynamic Integration (TI), and Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA) are used to calculate the binding free energy (ΔG). nih.govarxiv.org These calculations are computationally intensive but offer valuable insights for comparing the binding of different ligands or for guiding the design of more potent analogs. nih.gov For example, the binding of mannosylated proteins to mannan-binding lectin has been shown to be dependent on the number and spatial arrangement of mannose residues, a phenomenon that can be explored computationally. nih.gov

| Interaction Type | Description | Potential Residues Involved |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom covalently bonded to an electronegative atom (like oxygen in a hydroxyl group) and another nearby electronegative atom. | Aspartic acid, Glutamic acid, Asparagine, Glutamine, Serine, Threonine |

| Van der Waals Forces | Weak, short-range electrostatic attractions between uncharged molecules, arising from transient fluctuations in electron distribution. | Aromatic residues (Tyrosine, Tryptophan, Phenylalanine), aliphatic residues (Leucine, Isoleucine, Valine) |

| CH-π Interactions | A form of hydrogen bond where a C-H bond acts as the donor and a π-system (like an aromatic ring) acts as the acceptor. beilstein-journals.org | Tryptophan, Tyrosine, Phenylalanine |

| Metal Coordination | Direct coordination of hydroxyl groups to a metal ion, often calcium (Ca2+), within the binding site of C-type lectins. nih.gov | Glutamic acid, Asparagine, Aspartic acid coordinating the metal ion. nih.gov |

Conformational Energy Landscape Exploration

The conformational energy landscape is a map that describes all possible three-dimensional arrangements (conformations) of a molecule and their corresponding potential or free energies. duke.edu For a flexible molecule like this compound, exploring this landscape is essential for a complete understanding of its behavior, as it reveals the relative stabilities of different conformers and the energy barriers between them.

Computational techniques, particularly enhanced sampling MD methods like metadynamics, are used to construct the conformational free-energy surface (FES) of sugars. nih.govresearchgate.net In a typical simulation of β-D-mannopyranose, the landscape is often plotted against key geometric variables, such as the Cremer-Pople puckering coordinates, which describe the precise shape of the pyranose ring (e.g., chair, boat, or skew-boat). nih.gov

The resulting FES shows basins or wells that correspond to stable or metastable conformations, with the depth of the well indicating the conformer's stability. researchgate.net The paths between these basins represent conformational transitions, and the "mountain passes" correspond to the energy barriers that must be overcome for these transitions to occur. For mannopyranose, the chair conformation (⁴C₁) is typically the most stable, but other forms like skew-boat (¹S₅) and boat (B₂,₅) conformations are also thermally accessible and can be important, particularly in enzymatic reactions where the substrate ring is often distorted. nih.govresearchgate.net

The introduction of a C-methyl group at the C6 position, as in this compound, would be expected to influence the conformational energy landscape. The steric bulk and electronic properties of the methyl group can affect the relative energies of the different rotamers around the C5-C6 bond and potentially alter the stability of certain ring conformations. Exploring these effects computationally provides a detailed picture of the molecule's intrinsic flexibility and its conformational preferences, which ultimately dictate its shape and how it interacts with its environment and biological partners.

| Conformation Type | Relative Energy (Illustrative) | Significance |

| Chair (e.g., ⁴C₁) | Lowest | Typically the most stable and populated ground state conformation for pyranose rings. |

| Skew-Boat (e.g., ¹S₅, ᴼS₂) | Intermediate | Higher in energy but often implicated as key conformations in the binding sites of enzymes and lectins. nih.gov |

| Boat (e.g., B₂,₅) | High | Generally unfavorable due to steric clashes, but can act as transition states between other conformers. nih.gov |

| Half-Chair (e.g., ¹H₂) | High | Often represent transition states on the conformational itinerary. |

Biological Functionality and Molecular Recognition Non Human or in Vitro Systems

Roles in Glycosylation and Glycoconjugate Biology

Glycosylation, the enzymatic attachment of glycans to proteins and lipids, is a fundamental post-translational modification that profoundly influences a wide array of biological functions. The specific structure of the attached glycan is critical for its role, and analogs like (6S)-6-C-methyl-D-mannopyranose help to elucidate the structural requirements of these processes.

Protein C-mannosylation is a rare but vital form of glycosylation where an α-mannose molecule is attached to the indole (B1671886) C2 atom of a tryptophan residue via a C-C bond. nih.govelifesciences.org This modification typically occurs on the first tryptophan within a specific WXXW/C sequon (where W is tryptophan, X is any amino acid, and C is cysteine). nih.govnih.gov C-mannosylation is catalyzed by C-mannosyltransferases in the endoplasmic reticulum and is crucial for the proper folding, trafficking, and stability of target proteins. nih.govelifesciences.orgnih.gov

Studies using mannose analogs are instrumental in understanding the substrate specificity and mechanism of C-mannosyltransferases. While direct studies on the incorporation of this compound into proteins via C-mannosylation are not extensively documented, the use of related analogs helps to probe the active site of the enzymes involved. The structural alteration at the C6 position in this compound would likely impact its recognition and processing by C-mannosyltransferases, potentially acting as a competitive inhibitor or a poor substrate, thereby offering a tool to study the consequences of impaired C-mannosylation.

Lectins are a diverse group of proteins that specifically recognize and bind to carbohydrate structures, playing critical roles in cell-cell adhesion, signaling, and immunity. nih.gov Mannose-specific lectins, in particular, are widely distributed and are key players in recognizing high-mannose type glycans, often found on the surface of pathogens. nih.govnih.gov

The binding of mannose by lectins involves a network of non-covalent interactions between the hydroxyl groups of the sugar and amino acid residues in the lectin's carbohydrate-recognition domain (CRD). mdpi.com The specificity of this interaction is highly dependent on the precise stereochemistry of the sugar.

The modification at the C6 position in this compound, replacing a hydroxyl group with a methyl group, is expected to significantly alter its binding affinity for various mannose-specific lectins. For example, studies with other mannose analogs have shown that even minor structural changes can lead to substantial differences in binding. The introduction of a hydrophobic methyl group could either sterically hinder the binding to a CRD adapted for a hydroxyl group or, in some cases, lead to favorable hydrophobic interactions, depending on the specific architecture of the binding site. While detailed binding studies of this compound with a wide range of lectins are not broadly published, it represents a valuable probe for mapping the binding pockets of mannose-specific lectins and understanding the structural basis of their specificity.

| Lectin Family | Known Mannose-Binding Characteristics | Potential Interaction with this compound |

| Legume Lectins (e.g., Concanavalin A) | Bind both mannose and glucose. The binding site accommodates the pyranose ring with specific hydrogen bonds to hydroxyl groups. nih.govmdpi.com | The C6-methyl group may cause steric clashes or altered hydrophobic interactions within the binding site, likely reducing affinity compared to D-mannose. |

| Monocot Mannose-Binding Lectins (e.g., GNA) | Exhibit high specificity for mannose and its derivatives. Possess a β-prism structure for recognition. nih.gov | The altered C6 position could disrupt the precise fit required for high-affinity binding, potentially making it a poor ligand. |

| C-type Lectins (e.g., Mannose-Binding Lectin - MBL) | Calcium-dependent binding to mannose, L-fucose, and N-acetylglucosamine on pathogen surfaces. nih.govnih.gov | The C6 modification could interfere with the coordination of the sugar within the CRD, affecting the calcium-dependent binding and subsequent immune activation. |

Glycans at the cell surface are pivotal in mediating cellular interactions that govern immune responses. nih.gov The innate immune system, the body's first line of defense, relies on pattern recognition receptors (PRRs) to identify pathogen-associated molecular patterns (PAMPs), which often include specific carbohydrate structures. nih.gov

Mannose-binding lectin (MBL) is a key soluble PRR of the innate immune system. nih.gov It recognizes mannose and other sugars on the surfaces of bacteria, viruses, and fungi, leading to the activation of the lectin pathway of the complement system. nih.govyoutube.com This activation results in the opsonization and lysis of the pathogen. youtube.comyoutube.com

The use of mannose analogs can modulate these glycan-mediated immune processes. By competing with natural mannose-containing ligands, a compound like this compound could potentially inhibit the binding of MBL to pathogens, thereby dampening the innate immune response in in vitro models. This inhibitory effect would be contingent on its affinity for the MBL carbohydrate-recognition domain. Such studies are crucial for understanding the precise structural requirements for MBL activation and for developing potential immunomodulatory agents. Furthermore, investigating the impact of such analogs on immune cell signaling and cytokine production can reveal deeper insights into the complex role of glycans in immunity. nih.govnih.govnih.gov

Interaction with Enzymes and Biological Pathways

The metabolic pathways that synthesize, modify, and degrade carbohydrates are tightly regulated by a host of enzymes. Sugar analogs are powerful tools for studying these enzymes, often acting as mimics of the natural substrate or as inhibitors.

This compound, as an analog of D-mannose, has the potential to interact with various enzymes involved in mannose metabolism. These enzymes include mannosidases, which cleave mannose residues from glycans, and mannosyltransferases, which transfer mannose to other molecules.

In vitro studies with mannose analogs like 1-deoxymannojirimycin (B1202084) and swainsonine (B1682842) have demonstrated potent inhibition of Golgi α-mannosidases, leading to altered N-linked glycosylation. nih.govwikipedia.orgbiorxiv.org These inhibitors function by mimicking the transition state of the mannosidase reaction. wikipedia.orgbiorxiv.org The structural features of this compound suggest it could also act as a competitive inhibitor for mannose-processing enzymes. The presence of the C6-methyl group instead of a hydroxyl group would prevent it from being a substrate for enzymes that act on this position, and it could potentially block the active site, preventing the binding of the natural substrate, D-mannose.

Determining the inhibition constants (Ki) of this compound for various mannosidases and mannosyltransferases would provide quantitative data on its inhibitory potential and selectivity. Such studies are fundamental to characterizing its utility as a specific enzymatic inhibitor for biochemical research.

| Enzyme Class | Function | Potential Interaction with this compound |

| α-Mannosidases | Cleave α-mannose linkages in glycans. nih.gov | Could act as a competitive inhibitor by binding to the active site, preventing the processing of natural mannose-containing substrates. |

| Mannosyltransferases | Transfer mannose from a donor (e.g., GDP-mannose) to an acceptor molecule. nih.gov | May act as an inhibitor by competing with the mannose donor or acceptor, or as a poor substrate, leading to chain termination if incorporated. |

| Mannose Phosphate (B84403) Isomerase | Interconverts mannose-6-phosphate (B13060355) and fructose-6-phosphate. jci.org | The C6-methyl group would likely prevent phosphorylation at this position, making it a potential inhibitor of mannose kinase, a prerequisite step for entering this pathway. |

Microorganisms possess diverse and adaptable carbohydrate metabolic pathways to utilize various sugar sources for energy and biosynthesis. nih.govfrontiersin.organnualreviews.org Introducing a sugar analog like this compound into microbial cultures can serve as a powerful method to probe these pathways.

If the compound is transported into the cell, its subsequent metabolic fate can be tracked. As it is a modified sugar, it is likely to be a "dead-end" metabolite, meaning it can enter a pathway but cannot be fully processed, leading to the accumulation of an intermediate. This accumulation can help to identify the enzymes and pathways that interact with mannose and its derivatives. For example, if this compound is phosphorylated by a hexokinase, the resulting modified sugar phosphate might inhibit downstream enzymes in glycolysis or the pentose (B10789219) phosphate pathway. nih.gov

Furthermore, the effect of this compound on microbial growth can be assessed. If it proves to be toxic or growth-inhibitory, this would suggest that it interferes with an essential metabolic process. Such findings could pave the way for its use as a selective agent in microbial genetics or as a lead compound for the development of novel antimicrobial agents. The study of how bacteria regulate their carbohydrate metabolism, often involving complex networks, can be further elucidated by observing the perturbations caused by such specific molecular probes. nih.govfrontiersin.org

Emerging Research Frontiers and Future Directions

Advancements in High-Throughput Synthesis and Combinatorial Chemistry of C-Methylated Sugars

The synthesis of structurally unique branched-chain and higher-carbon sugars, including C-methylated variants, has historically been a significant challenge. rsc.org However, recent breakthroughs in synthetic methodologies are paving the way for more efficient and versatile production. A notable strategy involves the site-selective C–H alkylation of sugar rings. rsc.org This method relies on the regioselective formation of α-alkoxy-stabilized carbon-centered radicals, which are generated through a 1,5-hydrogen atom transfer of ethylenoxy radicals under mild conditions. rsc.org This approach allows for the precise introduction of alkyl groups, including methyl groups, at specific positions on the sugar scaffold.

Furthermore, chemoenzymatic strategies are proving to be powerful tools for the synthesis of mannose derivatives. mdpi.com Lipases and esterases, for instance, can be used for the regioselective deprotection of acetylated mannose-based compounds, facilitating the creation of building blocks with a single free hydroxyl group for further modification. mdpi.com These enzymatic approaches, combined with traditional chemical methods, are expanding the library of available C-methylated sugars and their derivatives. The development of such synthetic tools is crucial for creating diverse libraries of these compounds for high-throughput screening in various biological assays. mdpi.com

| Synthetic Approach | Key Features | Potential for C-Methylated Sugars |

| Site-Selective C–H Alkylation | Relies on 1,5-hydrogen atom transfer of ethylenoxy radicals; mild reaction conditions. rsc.org | Enables precise introduction of methyl groups at specific positions on the sugar ring. rsc.org |

| Chemoenzymatic Synthesis | Utilizes enzymes like lipases and esterases for regioselective modifications. mdpi.com | Facilitates the creation of tailored building blocks for the synthesis of complex C-methylated sugar derivatives. mdpi.com |

| Combinatorial Chemistry | Involves the systematic and repetitive covalent connection of a set of different "building blocks" of varying structures to each other to give a large array of diverse molecular entities. | Can be applied to generate large libraries of C-methylated sugars for screening and identifying compounds with desired biological activities. |

Development of Advanced Analytical Platforms for Glycan Profiling and Structural Glycomics

The structural characterization of modified glycans like (6S)-6-C-methyl-D-mannopyranose is essential for understanding their function. Mass spectrometry (MS) has become an indispensable tool for glycan profiling due to its speed and high sensitivity. oup.com Techniques such as matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) MS and electrospray ionization (ESI) MS are widely used for the analysis of oligosaccharides. oup.comnih.gov

For comprehensive structural analysis, derivatization methods such as permethylation are often employed. nih.gov Permethylation enhances MS sensitivity, neutralizes acidic glycans, and provides more detailed structural information through tandem MS (MS/MS) fragmentation. nih.gov Liquid chromatography (LC) coupled with MS, particularly using graphitized carbon columns, has also proven effective for separating and quantifying underivatized oligosaccharides. oup.com

Recent advancements in analytical platforms include the development of isobaric labeling reagents for quantitative glycomics. nih.gov These reagents allow for the multiplexed analysis of different glycan samples, providing relative quantification with high accuracy. nih.gov Furthermore, software tools are continuously being developed to automate the annotation of glycan structures from MS data, which is crucial for high-throughput analysis. nih.govresearchgate.net These tools use databases of known glycan structures or de novo sequencing algorithms to identify and characterize the glycans present in a sample. nih.gov

| Analytical Technique | Application in C-Methylated Sugar Analysis |

| Mass Spectrometry (MALDI-TOF, ESI) | High-throughput profiling and structural characterization of C-methylated glycans. oup.comnih.gov |

| Permethylation with MS/MS | Enhanced sensitivity and detailed structural elucidation, including linkage and branching information. nih.gov |

| Liquid Chromatography (LC)-MS | Separation and quantification of C-methylated oligosaccharides. oup.com |

| Isobaric Labeling | Relative quantification of C-methylated glycans in different samples. nih.gov |

| Automated Annotation Software | High-throughput identification and characterization of C-methylated glycan structures from MS data. nih.govresearchgate.net |

Mechanistic Insights into Novel Methyltransferase Activities

The enzymatic transfer of a methyl group to a carbon atom is a key process in the biosynthesis of compounds like this compound. This reaction is catalyzed by a class of enzymes known as C-methyltransferases, which typically use S-adenosylmethionine (SAM) as the methyl donor. nih.gov Understanding the mechanisms of these enzymes is crucial for harnessing their synthetic potential.

Recent research has focused on identifying and characterizing novel methyltransferases from various organisms. ucla.edunih.gov Bioinformatic approaches, such as hidden Markov model profiling, are being used to identify new methyltransferase genes in sequenced genomes. ucla.edu The functions of these putative enzymes are then investigated through gene deletion and complementation studies, coupled with analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to detect changes in methylation patterns. nih.govresearchgate.net

Studies on sterol methyltransferases (SMTs), which catalyze C-methylation in sterol biosynthesis, have provided a framework for understanding these complex reactions. nih.gov The "steric-electric plug model" has been proposed to explain substrate specificity and product diversity in this enzyme class. nih.gov This model posits that the orientation of the substrate within the enzyme's active site dictates the outcome of the methylation reaction. nih.gov Similar mechanistic principles are likely to apply to sugar-modifying methyltransferases. Point mutations in the active site of these enzymes can alter their specificity and catalytic activity, offering a route to engineer enzymes with novel functions for synthetic applications. nih.gov

Exploration of Unique Biological Roles in Uncharted Organisms

While the biological roles of common sugars are well-established, the functions of rare, modified sugars like C-methylated mannoses are less understood. khanacademy.orgbyjus.comlumenlearning.com These unusual sugars are often found in the natural products of microorganisms, suggesting they may play specialized roles in these organisms' survival and interaction with their environment.

For instance, C-methylated sugars can be components of bacterial cell walls or capsules, potentially influencing pathogenicity or protecting the organism from host immune responses. L-rhamnose (6-deoxy-L-mannose), a related deoxy sugar, is a component of the outer cell membrane of Mycobacterium species, including the causative agent of tuberculosis. wikipedia.org The methylation at the C6 position could similarly impact the physicochemical properties of the sugar, affecting how it is recognized by host proteins or enzymes.

The exploration of microbial genomes from diverse and often extreme environments is a promising avenue for discovering novel C-methylated sugars and the enzymatic pathways responsible for their synthesis. By studying these "uncharted organisms," researchers can uncover new biological functions for these modified carbohydrates. This knowledge could lead to the identification of new drug targets or the development of novel biomaterials.

Applications in Glycoengineering for Synthetic Biology and Biotechnological Innovation

The ability to produce custom-made polysaccharides with specific properties is a major goal of synthetic biology. nih.gov Glycoengineering, which involves the metabolic engineering of glycosylation pathways, offers a powerful approach to achieve this. acs.org By introducing and manipulating genes for enzymes like methyltransferases and glycosyltransferases in microbial hosts such as Saccharomyces cerevisiae, it is possible to produce novel glycans and glycoproteins. acs.org

The incorporation of C-methylated sugars like this compound into glycans can alter their properties in beneficial ways. For example, modifying the glycans on therapeutic proteins can improve their stability, efficacy, and pharmacokinetic profiles. The design of synthetic biological systems for the production of value-added compounds is a rapidly advancing field. youtube.comwur.nl These systems can be engineered to utilize renewable feedstocks and operate in a more sustainable manner compared to traditional chemical synthesis. youtube.com

Furthermore, the creation of "xenobionts," organisms with non-natural genetic components, opens up the possibility of producing proteins and other molecules with entirely new functionalities. infogm.org The incorporation of C-methylated sugars into these novel biomolecules could lead to the development of new therapeutics, diagnostics, and advanced materials. nih.govnih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (6S)-6-C-methyl-D-mannopyranose, and how do reaction conditions influence stereochemical outcomes?

- The synthesis of methyl-substituted mannopyranose derivatives often involves regioselective protection and deprotection steps. For example, methyl 6-deoxy-α-L-talopyranoside derivatives can be synthesized via sulfonation and epimerization at C-4, with reaction conditions (e.g., temperature, solvent polarity) critically affecting stereochemical control . TLC analysis using solvent systems like CHCl3-MeOH-H2O (30:12:4) is recommended for monitoring reaction progress .

Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral data interpreted?

- High-resolution mass spectrometry (HRMS) and NMR are essential. Coupling constants (<sup>3</sup>JHH) in pyranose rings can be predicted using Altona-Haasnoot additivity rules, which account for substituent electronegativity and orientation. For instance, equatorial-axial couplings in pyranose systems typically range from 2–4 Hz, aiding in conformational analysis . Spectral databases like mzCloud provide curated MS/MS fragmentation patterns for cross-validation .

Q. How does the presence of a 6-C-methyl group impact the stability and reactivity of D-mannopyranose derivatives?

- The 6-C-methyl group introduces steric hindrance, reducing flexibility in the pyranose ring and stabilizing specific chair conformations. This can alter glycosylation kinetics or susceptibility to enzymatic hydrolysis compared to non-methylated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when analyzing this compound derivatives?

- Discrepancies often arise from dynamic conformational equilibria or solvent effects. For example, vicinal proton-proton couplings in pyranoses are sensitive to substituent electronegativity and ring puckering. Using deuterated solvents (e.g., D2O vs. CD3OD) and variable-temperature NMR can help identify transient conformers . Cross-referencing with X-ray crystallography data (if available) is advised .

Q. What experimental design considerations are critical for studying the biological activity of this compound in glycoconjugate systems?

- When synthesizing glycoconjugates (e.g., flavonoid glycosides), regioselective glycosylation must be optimized to avoid side reactions. For example, enzymatic glycosylation using L-rhamnosyltransferases may require pH adjustments or co-solvents to accommodate the methyl group’s steric effects . Bioactivity assays should include negative controls with non-methylated analogs to isolate the methyl group’s contribution .

Q. How can chromatographic methods be optimized to separate this compound from its epimers or degradation products?

- Reverse-phase HPLC with hydrophilic interaction liquid chromatography (HILIC) columns improves resolution for polar sugars. Mobile phases containing 0.1% formic acid enhance ionization in LC-MS applications. For TLC, dual solvent systems (e.g., CHCl3-MeOH-H2O followed by EtOAc-HOAc) are effective for distinguishing methylated sugars .

Q. What strategies mitigate challenges in synthesizing this compound-containing oligosaccharides?

- Use of temporary protecting groups (e.g., benzyl or acetyl) at C-2 and C-3 positions prevents undesired glycosidic bond formation. Post-synthetic deprotection via hydrogenolysis or enzymatic cleavage ensures high yields . Computational modeling (e.g., DFT calculations) can predict steric clashes during glycosylation .

Methodological Considerations

- Data Contradiction Analysis : Compare experimental results (e.g., NMR coupling constants) with Altona-Haasnoot predictions to identify anomalies caused by ring distortions or solvent interactions .

- Cross-Disciplinary Validation : Integrate MS, NMR, and X-ray data to confirm structural assignments. For example, mzCloud’s manually curated spectral libraries provide high-confidence reference data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.